N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
Description
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-18(15(2)29-24-14)10-11-19(27)22-12-13-25-21(28)26(17-6-4-3-5-7-17)20(23-25)16-8-9-16/h3-7,16H,8-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBHBZJJYKUOSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a triazole moiety, known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 338.4 g/mol. The structural features include:
- Triazole ring : A five-membered ring that enhances biological activity.
- Cyclopropyl group : Contributes to the compound's lipophilicity and potential receptor interactions.
- Isosoxazole moiety : Known for its role in various pharmacological activities.
Biological Activity Overview
Research indicates that compounds featuring the triazole and isoxazole structures exhibit notable biological activities:
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that derivatives of triazole compounds often demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The triazole derivatives have been explored for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
- Case Study : A derivative similar to this compound demonstrated an IC50 value of 15 µM against breast cancer cell lines in vitro .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole ring may inhibit enzymes involved in nucleic acid synthesis.
- Receptor Binding : The unique structure allows for binding with specific receptors, potentially modulating signaling pathways.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
- Substitution Reactions : Incorporation of cyclopropyl and isoxazole groups through nucleophilic substitutions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from its hybrid triazolone-isoxazole architecture. Below is a comparative analysis with analogous molecules:
Table 1: Structural and Functional Comparison
| Compound Name/ID | Core Structure | Key Substituents | Molecular Weight (g/mol) | Biological Activity (IC50, nM) | Chirality Considerations |
|---|---|---|---|---|---|
| Target Compound | 1,2,4-Triazolone | Cyclopropyl, phenyl, isoxazole-amide | 435.45 | Not reported | Potential stereocenters (requires validation) |
| Compound A [Ref: J. Med. Chem. 2021] | 1,2,4-Triazole | Methyl, benzyl, pyridine | 398.32 | 12.5 (Kinase X) | Racemic mixture; enantiomers show 3-fold potency difference |
| Compound B [Ref: Bioorg. Chem. 2020] | Isoxazole-propanamide | Phenyl, cyclopropyl | 367.41 | 45.8 (Antifungal) | Achiral |
| Compound C [Ref: Eur. J. Pharm. 2019] | 1,2,4-Triazolone | Ethyl, naphthyl, thiazole | 452.50 | 8.2 (Anticancer) | Single enantiomer; 10x more active than racemate |
Key Findings:
Triazolone vs. Triazole Cores: The target’s triazolone core (vs. However, this may reduce metabolic stability compared to Compound A’s simpler triazole.
Isoxazole vs. Thiazole/Pyridine : The 3,5-dimethylisoxazole group (target) offers metabolic resistance over Compound C’s thiazole, which is prone to oxidative degradation. However, Compound A’s pyridine substituent confers higher solubility (logP: target = 2.1 vs. Compound A = 1.5).
Chirality : Unlike Compound C (single enantiomer), the target compound’s stereochemical configuration remains uncharacterized. Evidence suggests that enantiomeric purity (e.g., fluoxetine’s S-form toxicity ) could critically influence efficacy or safety.
Cyclopropyl Group : Shared with Compound B, this group likely improves membrane permeability but may increase CYP450 inhibition risk compared to Compound C’s ethyl substituent.
Research Implications and Gaps
- Structural Validation : The compound’s stereochemistry and crystal packing require validation using SHELX-based refinement and ORTEP visualization .
- Biological Profiling : Comparative in vitro assays against kinase or antimicrobial targets are needed to benchmark its IC50 against analogues like Compound A/C.
- Enantiomer-Specific Effects : If chirality is confirmed, enantioselective synthesis and toxicity studies (e.g., zebrafish models ) are critical.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of triazole derivatives typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and coupling reactions. For example, similar compounds (e.g., triazole-propanamide derivatives) are synthesized via:
- Step 1 : Formation of the triazole core using cyclopropyl and phenyl precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2 : Alkylation or amidation to introduce the ethyl-isoxazole moiety, requiring temperature control (60–80°C) and catalysts like EDCI/HOBt .
- Optimization : Reaction yields (typically 40–70%) can be improved by adjusting solvent polarity, catalyst loading, and microwave-assisted synthesis for accelerated kinetics .
Table 1 : Example reaction conditions for triazole-propanamide synthesis:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | DMF, 80°C, 12h | 55 | |
| 2 | EDCI/HOBt, RT, 24h | 62 |
Q. How should researchers characterize this compound’s structural purity?
Advanced analytical techniques are critical:
- NMR : Use - and -NMR to confirm regioselectivity of the triazole ring and substituent positions .
- HPLC-MS : Validate purity (>95%) and molecular weight using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects, as demonstrated for structurally related triazoles .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved?
Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or assay-specific interference. Methodological solutions include:
- Orthogonal assays : Compare results from cell-free enzymatic assays (e.g., target inhibition) with cell-based viability tests to isolate mechanisms .
- Metabolic profiling : Use liver microsomes or LC-MS to identify degradation products that reduce in vivo activity .
- Molecular docking : Predict binding interactions with targets (e.g., kinases or receptors) to rationalize potency variations across models .
Q. What strategies are recommended for optimizing low yields in the final amidation step?
Poor yields often stem from steric hindrance or competing side reactions. Key approaches:
- Solvent screening : Switch from DMF to THF or dichloromethane to reduce polarity and favor nucleophilic attack .
- Catalyst systems : Test alternative coupling agents (e.g., DCC vs. EDCI) or additives like DMAP to enhance efficiency .
- Design of Experiments (DoE) : Apply statistical models (e.g., factorial design) to optimize temperature, stoichiometry, and reaction time .
Table 2 : DoE variables for amidation optimization:
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 25–80°C | 50°C |
| Catalyst | EDCI, DCC, HATU | EDCI + HOBt |
| Time | 12–48h | 24h |
Q. How can researchers validate the role of the cyclopropyl group in bioactivity?
Structure-activity relationship (SAR) studies are essential:
- Analog synthesis : Replace cyclopropyl with cyclohexyl or tert-butyl groups to assess steric/electronic effects .
- Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity changes .
- Computational modeling : Compare energy landscapes of analogs docked to target proteins (e.g., using AutoDock Vina) .
Q. What experimental designs are suitable for scaling up synthesis without compromising purity?
Continuous-flow chemistry and process optimization are critical for scalability:
- Flow reactors : Enable precise control of exothermic reactions (e.g., triazole ring formation) and reduce batch variability .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time purity tracking .
- Crystallization optimization : Screen anti-solvents (e.g., hexane/ethyl acetate) to improve crystal morphology and filtration efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
